molecular formula C7H9N3O B3138741 N-hydroxy-6-methyl-3-Pyridinecarboximidamide CAS No. 468068-25-9

N-hydroxy-6-methyl-3-Pyridinecarboximidamide

Cat. No.: B3138741
CAS No.: 468068-25-9
M. Wt: 151.17 g/mol
InChI Key: UDXMAQYWYAORDW-UHFFFAOYSA-N
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Description

N-Hydroxy-6-methyl-3-Pyridinecarboximidamide (CAS 468068-25-9) is a pyridine derivative of high purity, characterized by a carboximidamide functional group at the 3-position, a methyl substituent at the 6-position, and a critical N-hydroxy modification . Its molecular formula is C 7 H 9 N 3 O, with a molecular weight of 151.17 g/mol . The compound's unique structure combines a hydrogen-bond-donating hydroxy group with a lipophilic methyl group, making it a valuable and versatile intermediate in medicinal chemistry and scientific research . In chemical research, this compound serves as a fundamental building block for the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals . Its structural uniqueness lends itself to applications in metalloenzyme inhibition or kinase targeting . In biological research, it is utilized for studying enzyme inhibition and protein interactions, proving valuable in the development of enzyme inhibitors for therapeutic purposes . Researchers can employ it as a key intermediate in designing more complex molecules for probing biological pathways. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-hydroxy-6-methylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMAQYWYAORDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity CAS Number
N-Hydroxy-6-methyl-3-Pyridinecarboximidamide 6-methyl, 3-carboximidamide C₇H₉N₃O 151.17 98% 468068-25-9
6-Chloro-N-hydroxy-3-Pyridinecarboximidamide 6-chloro, 3-carboximidamide C₆H₆ClN₃O 171.58 ≥98% 468068-39-5
6-Amino-N-hydroxy-3-Pyridinecarboximidamide 6-amino, 3-carboximidamide C₆H₈N₄O 152.15 Not Reported CID 22636436
N-Hydroxy-5-methyl-pyridine-2-carboxamidine 5-methyl, 2-carboxamidine C₇H₉N₃O 151.17 95% 453565-47-4
6-(Cyclohexyloxy)pyridine-3-carboximidamide 6-cyclohexyloxy C₁₂H₁₇N₃O 219.28 Not Reported Not Reported

Key Research Findings

Electronic and Steric Effects
  • 6-Chloro Derivative : The electron-withdrawing chloro group increases electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitution reactions. However, its higher molecular weight (171.58 g/mol) and lipophilicity (Cl vs. CH₃) may reduce aqueous solubility compared to the methyl-substituted analog .
  • Its molecular formula (C₆H₈N₄O) suggests a higher nitrogen content, which could favor interactions with metal ions or acidic residues in enzymes .
  • 5-Methyl-2-carboxamidine Analog : Positional isomerism (5-methyl vs. 6-methyl) alters steric hindrance and electronic distribution. The 2-carboxamidine group may exhibit different tautomeric behavior compared to 3-carboximidamide, affecting ligand-receptor interactions .
Bulkiness and Pharmacokinetics
  • 6-(Cyclohexyloxy) Derivative : The bulky cyclohexyloxy group (C₁₂H₁₇N₃O) significantly increases molecular weight (219.28 g/mol), likely reducing membrane permeability but enhancing selectivity for hydrophobic binding pockets .

Biological Activity

N-hydroxy-6-methyl-3-Pyridinecarboximidamide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical and Biological Properties

This compound is characterized by its ability to interact with various biological targets, particularly enzymes and receptors. Its structure allows it to serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, making it a valuable compound in medicinal chemistry.

The mechanism of action involves the compound's interaction with specific molecular targets, leading to enzyme inhibition and modulation of biological pathways. It has been investigated for its role in developing enzyme inhibitors for therapeutic purposes, particularly in cancer treatment.

Enzyme Inhibition

This compound has shown promise in inhibiting various enzymes. Research indicates that it can modulate the PI3K/AKT signaling pathway, which is crucial in cancer cell proliferation. In vitro studies have demonstrated that treatment with this compound results in a significant decrease in the expression of PI3K and AKT genes while increasing the expression of the pro-apoptotic gene BAD .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activity against different cancer cell lines. For instance, studies have reported IC50 values indicating effective growth inhibition in human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. These findings suggest that this compound may be a potential candidate for further development as an anticancer agent .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound. Below is a summary table detailing some key findings from recent studies:

Study ReferenceCell LineIC50 Value (µM)Mechanism of Action
Caco-210Inhibition of PI3K/AKT signaling pathway
HCT-11612Induction of apoptosis via BAD expression
VariousVariesGeneral enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy-6-methyl-3-Pyridinecarboximidamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, hydroxylamine derivatives may react with 6-methyl-3-pyridinecarbonitrile under basic conditions. Optimization strategies include:

  • Catalytic Systems : Use of metal catalysts (e.g., Pd for cross-coupling) to enhance yield .
  • Reagent Ratios : Adjusting stoichiometry of hydroxylamine and nitrile precursors to minimize side products .
  • Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
    • Validation : Monitor reaction progress via TLC or HPLC (≥98% purity threshold) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : For purity assessment (e.g., C18 column, acetonitrile/water mobile phase) .
  • NMR Spectroscopy : 1H/13C NMR to confirm functional groups (e.g., hydroxylamine resonance at δ 8.5–9.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 166.08 (C₇H₉N₃O) .
    • Cross-Validation : Compare data with PubChem entries for analogous pyridinecarboximidamides .

Q. How does the solubility profile of this compound vary across different solvents, and what factors influence this?

  • Methodological Answer :

  • Polar Solvents : High solubility in DMSO or methanol due to hydrogen bonding with the hydroxylamine group.
  • Nonpolar Solvents : Limited solubility in hexane or chloroform .
  • Temperature Dependence : Solubility increases by 30–50% at 40°C vs. 25°C in aqueous buffers .
    • Experimental Design : Use gravimetric analysis or UV-Vis spectroscopy to quantify solubility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Variable Standardization : Ensure consistent assay conditions (e.g., cell lines, incubation time) .
  • Purity Verification : Re-test compound batches using HPLC and NMR to rule out impurity effects .
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
    • Case Study : A 2023 study attributed conflicting antimicrobial results to variations in bacterial strain susceptibility .

Q. What strategies are recommended for designing derivatives of this compound to enhance its pharmacological properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the pyridine ring (e.g., halogenation at C4) to improve binding affinity .
  • Bioisosteric Replacement : Substitute hydroxylamine with sulfonamide to enhance metabolic stability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target enzymes .
    • Validation : Test derivatives in vitro for cytotoxicity (MTT assay) and selectivity (kinase profiling) .

Q. What mechanistic insights guide the optimization of reaction conditions in the synthesis of this compound under varying catalytic environments?

  • Methodological Answer :

  • Catalyst Screening : Compare Pd(OAc)₂ vs. CuI for coupling efficiency (e.g., 75% vs. 50% yield) .
  • Solvent Effects : Polar aprotic solvents (DMF) improve nucleophilicity of hydroxylamine .
  • DOE Approach : Use factorial design to optimize temperature, catalyst loading, and reaction time .
    • Case Study : A 2021 study achieved 90% yield using Pd catalysis in DMF at 70°C for 12 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-6-methyl-3-Pyridinecarboximidamide
Reactant of Route 2
N-hydroxy-6-methyl-3-Pyridinecarboximidamide

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